molecular formula C18H22N4O3 B2557597 2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide CAS No. 1203145-85-0

2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide

Cat. No.: B2557597
CAS No.: 1203145-85-0
M. Wt: 342.399
InChI Key: NSEPPFHSURNYJW-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide” is a complex organic molecule. It was found to be a high-affinity ligand for MCHr1 and a potent inhibitor of MCH-mediated Ca(2+) release .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. The compound was synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring attached to a pyrrolidine ring through an ether linkage. The pyrimidine ring is also substituted with a methyl group .


Chemical Reactions Analysis

This compound is involved in complex chemical reactions. It acts as a high-affinity ligand for MCHr1 and a potent inhibitor of MCH-mediated Ca(2+) release .

Scientific Research Applications

Piracetam and Its Derivatives

Piracetam, a nootropic drug, is structurally related to pyrrolidinone derivatives and has been extensively studied for its effects on learning, memory, brain metabolism, and cognitive enhancement. Research on piracetam and its derivatives could provide insights into the neurological applications of related compounds, including potential effects on cognitive disorders and brain injury treatment (Dhama et al., 2021).

Parabens and Phenolic Compounds

Parabens, esters of para-hydroxybenzoic acid, have applications in preserving foodstuffs, cosmetics, and pharmaceuticals. Their environmental behavior, fate, and potential endocrine-disrupting effects have been studied, indicating the importance of understanding the environmental impact and biodegradability of similar compounds (Haman et al., 2015).

Pyrrolobenzimidazoles in Cancer Treatment

Compounds based on the pyrrolobenzimidazole ring system have been explored for their cytotoxicity and antitumor activity. This research suggests potential applications of structurally similar compounds in developing new antitumor agents with advantages over existing treatments (Skibo, 1998).

Organophosphate Reactivation

Studies on the reactivation of organophosphate-inhibited acetylcholinesterase, particularly those involving oxime-mediated strategies, highlight the potential of compounds with oxime functionalities in treating organophosphate poisoning. This area of research could be relevant for developing antidotes or protective agents against nerve agents and insecticides (Chambers et al., 2020).

Phenolic Acid and Its Biological Activities

Phenolic compounds, such as p-coumaric acid and its conjugates, have been extensively studied for their antioxidant, anti-cancer, antimicrobial, and other bioactivities. This research underscores the therapeutic potential of phenolic and related compounds in treating various diseases and conditions (Pei et al., 2016).

Mechanism of Action

The mechanism of action of this compound is related to its high affinity for MCHr1 and its potent inhibitory effect on MCH-mediated Ca(2+) release .

Future Directions

The compound has shown promising results in inhibiting MCH-mediated Ca(2+) release and could be further explored for its potential therapeutic applications .

Properties

IUPAC Name

2-phenoxy-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(13-25-15-6-2-1-3-7-15)19-8-11-24-18-12-16(20-14-21-18)22-9-4-5-10-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEPPFHSURNYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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